N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a compound with a complex name, but let’s break it down. Here’s what we know:
- It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .
- The compound is amphoteric, meaning it exhibits both acidic and basic properties.
- Imidazole serves as the core structure for various natural products, including histidine, purine, histamine, and DNA-based structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. While I don’t have specific details on the exact method for this compound, imidazoles are commonly synthesized through reactions like the Debus-Radziszewski reaction or the Knorr synthesis . These methods involve cyclization of appropriate precursors to form the imidazole ring.
Industrial Production:: The industrial production of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide likely involves large-scale synthesis using optimized conditions. Unfortunately, specific industrial methods remain proprietary.
Chemical Reactions Analysis
Reactions:: Imidazoles participate in various chemical reactions, including:
Oxidation: Imidazoles can be oxidized to imidazolones.
Reduction: Reduction of imidazoles yields dihydroimidazoles.
Substitution: Nucleophilic substitution reactions occur at the imidazole ring.
Other Transformations: Imidazoles can undergo alkylation, acylation, and condensation reactions.
Acids/Bases: Imidazoles can act as either acids or bases due to their amphoteric nature.
Halogenating Agents: Used for halogenation reactions.
Alkylating Agents: For alkylation reactions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Further research would provide precise details.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide finds applications in:
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antiviral agent.
Chemistry: Explore its reactivity and use as a building block.
Biology: Study its effects on cellular processes.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, I don’t have specific data on this compound’s mode of action.
Comparison with Similar Compounds
While I lack information on direct analogs, comparing it to structurally related compounds could highlight its uniqueness.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-25(2,3)18-11-13-20(14-12-18)30-16-23(29)26-19-8-6-7-17(15-19)24-27-21-9-4-5-10-22(21)28-24/h4-15H,16H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
PUTMVWPNMUAYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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